molecular formula C11H13N5O2 B5739699 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,4-triazolidine-3,5-dione

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,4-triazolidine-3,5-dione

Cat. No.: B5739699
M. Wt: 247.25 g/mol
InChI Key: GSABEPSWNUHYKE-KPKJPENVSA-N
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Description

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,4-triazolidine-3,5-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a triazolidine-3,5-dione core with a dimethylamino phenyl group attached via a methylene bridge. The presence of the dimethylamino group imparts significant electronic properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,4-triazolidine-3,5-dione typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1,2,4-triazolidine-3,5-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methylene bridge .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,4-triazolidine-3,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,4-triazolidine-3,5-dione involves its interaction with molecular targets through its electronic properties. The dimethylamino group can participate in electron donation, affecting various pathways and molecular interactions. This can lead to changes in the activity of enzymes or receptors, making it a valuable compound in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)phenyl derivatives: These compounds share the dimethylamino phenyl group and exhibit similar electronic properties.

    Triazolidine-3,5-dione derivatives:

Uniqueness

What sets 4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,4-triazolidine-3,5-dione apart is the combination of the dimethylamino phenyl group with the triazolidine-3,5-dione core. This unique structure imparts distinct electronic properties, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-15(2)9-5-3-8(4-6-9)7-12-16-10(17)13-14-11(16)18/h3-7H,1-2H3,(H,13,17)(H,14,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSABEPSWNUHYKE-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=O)NNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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